1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include cyclohexylpiperazine, cyclopentylamine, and 3-methylphenyl derivatives. The synthesis may involve the following steps:
Formation of the imidazo[2,1-b][1,3,4]thiadiazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.
Enzymes: It may inhibit or activate enzymes involved in critical biochemical processes.
Pathways: The compound can affect various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
- 2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
Uniqueness
The uniqueness of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-31-17-7-3-5-15(11-17)13-28-23(29)21-19(9-10-34-21)27(24(28)30)14-20-25-22(26-33-20)16-6-4-8-18(12-16)32-2/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMUWLZJLGSHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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